molecular formula C12H15BFNO3 B11768693 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

Cat. No.: B11768693
M. Wt: 251.06 g/mol
InChI Key: SXFNZQXADRLQJI-UHFFFAOYSA-N
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Description

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a fluoro group, a dioxaborolane moiety, and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde typically involves a multi-step processThe final step involves the formylation of the pyridine ring to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of specialized catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dioxaborolane group.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro group can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aldehyde group allows for further functionalization, while the dioxaborolane group provides versatility in cross-coupling reactions .

Properties

Molecular Formula

C12H15BFNO3

Molecular Weight

251.06 g/mol

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-7H,1-4H3

InChI Key

SXFNZQXADRLQJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)F

Origin of Product

United States

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